4-(2-Phthalimidophenyl)butyric acid
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Overview
Description
4-(2-Phthalimidophenyl)butyric acid is an organic compound with the molecular formula C18H15NO4 It is a derivative of butyric acid, where the butyric acid chain is substituted with a phthalimide group at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phthalimidophenyl)butyric acid typically involves the following steps:
Formation of the Phthalimide Derivative: The starting material, 2-bromophenylbutyric acid, undergoes a nucleophilic substitution reaction with potassium phthalimide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the phthalimide derivative.
Hydrolysis: The phthalimide derivative is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phthalimidophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxy
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H15NO4/c20-16(21)11-5-7-12-6-1-4-10-15(12)19-17(22)13-8-2-3-9-14(13)18(19)23/h1-4,6,8-10H,5,7,11H2,(H,20,21) |
InChI Key |
KLQNFFBDFXAPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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